molecular formula C14H15N5O B12664311 Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)- CAS No. 112089-08-4

Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)-

Cat. No.: B12664311
CAS No.: 112089-08-4
M. Wt: 269.30 g/mol
InChI Key: OHPHKSYDILBCSO-UHFFFAOYSA-N
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Description

Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)- is an aromatic organic compound that features both a phenolic hydroxyl group and a dimethylamino group attached to a purine ring. This unique structure endows the compound with distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)- typically involves a multi-step process. One common method is the Mannich reaction, which involves the condensation of phenol, formaldehyde, and dimethylamine under acidic conditions. The reaction proceeds through the formation of an iminium ion intermediate, which subsequently reacts with phenol to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)- undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can yield quinones, while nitration can introduce nitro groups at the ortho and para positions.

Scientific Research Applications

Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s ability to interact with biological macromolecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: It has potential therapeutic applications due to its bioactive properties, including antimicrobial and anticancer activities.

    Industry: The compound is used in the production of polymers, dyes, and pharmaceuticals.

Mechanism of Action

The mechanism by which Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)- exerts its effects involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with amino acid residues in proteins, while the dimethylamino group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tris(dimethylaminomethyl)phenol: This compound also contains dimethylamino groups attached to a phenol ring, but it lacks the purine moiety.

    4-Dimethylaminophenol: Similar in structure but without the purine ring, it is used in different applications, such as cyanide poisoning treatment.

Uniqueness

Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)- is unique due to the presence of both a phenolic hydroxyl group and a purine ring with a dimethylamino substituent. This combination of functional groups imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

CAS No.

112089-08-4

Molecular Formula

C14H15N5O

Molecular Weight

269.30 g/mol

IUPAC Name

4-[[6-(dimethylamino)purin-9-yl]methyl]phenol

InChI

InChI=1S/C14H15N5O/c1-18(2)13-12-14(16-8-15-13)19(9-17-12)7-10-3-5-11(20)6-4-10/h3-6,8-9,20H,7H2,1-2H3

InChI Key

OHPHKSYDILBCSO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=NC2=C1N=CN2CC3=CC=C(C=C3)O

Origin of Product

United States

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